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Phthalide

Cat. No.: B148349
CAS No.: 87-41-2
M. Wt: 134.13 g/mol
InChI Key: WNZQDUSMALZDQF-UHFFFAOYSA-N
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Description

Significance of Phthalide in Organic Chemistry and Medicinal Chemistry

The this compound framework is a privileged scaffold in both organic and medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov In organic chemistry, phthalides are valuable building blocks for the synthesis of more complex molecules, including functionalized naphthalenes, anthracenes, and other natural products. researchgate.net Various synthetic methodologies have been developed for their preparation, highlighting their importance as versatile intermediates. organic-chemistry.org

In medicinal chemistry, phthalides are recognized for their broad spectrum of pharmacological activities. researchgate.netresearchgate.net Naturally occurring and synthetic this compound derivatives have demonstrated properties including anti-inflammatory, antimicrobial, antifungal, antitumor, and neuroprotective effects. nih.govnih.govnih.gov A notable example is 3-n-butylthis compound (NBP), which has been approved for the treatment of ischemic stroke. nih.govacs.org The diverse bioactivities of these compounds have spurred extensive research into developing new therapeutic agents based on the this compound structure. rsc.orgacs.org

Overview of this compound Structural Diversity and Classification

Phthalides are a diverse group of compounds, broadly classified into monomeric and dimeric structures. nih.govchemicalbook.com This structural variety arises from different substitution patterns on the aromatic ring and at the 3-position of the lactone ring. They are found widely in nature, particularly in plants of the Apiaceae family, such as Angelica and Ligusticum species, as well as in fungi like Penicillium and Alternaria. rsc.orgnih.govumn.edu

Monomeric phthalides are the simplest form, consisting of a single this compound unit. These compounds are widespread in nature and are known for a range of biological activities. nih.govresearchgate.net For instance, some monomeric phthalides have shown potential in mitigating neurological diseases. nih.govresearchgate.net (Z)-ligustilide, a major component in several medicinal plants from the Apiaceae family, is a well-studied monomeric this compound. nih.gov The biosynthesis of these compounds is understood to occur through the linkage of acetate (B1210297) units, forming polyketide intermediates. chemicalbook.com

Dimeric phthalides are more complex structures formed by the combination of two this compound monomers. These dimers can be formed through various chemical reactions, including cycloadditions. nih.govresearchgate.net Research has led to the isolation and characterization of several dimeric phthalides from natural sources, such as the rhizomes of Ligusticum sinense. nih.gov For example, two new this compound dimers were identified along with three known ones from this plant, some of which exhibited potent inhibitory activity against nitric oxide (NO) production. nih.gov Another study on the radix of Angelica sinensis led to the isolation of the dimer 3,3′Z-6.7′,7.6′-diligustilide and the known levistolide A. tandfonline.com

The 3-substituted phthalides are a large and particularly significant subclass, characterized by a substituent at the C3 position of the lactone ring. rsc.orgnih.gov This group is the most widely distributed type of this compound in both plants and fungi. researchgate.netresearchgate.net The nature of the substituent at this position greatly influences the compound's biological activity. acs.org Chiral 3-substituted phthalides are present in many natural products and are attractive targets for synthetic chemists due to their diverse and potent bioactivities, including anti-HIV and antimicrobial effects. nih.govacs.org Numerous synthetic methods have been developed to create both racemic and chiral 3-substituted phthalides, which are crucial for synthesizing new drugs and natural product analogs. rsc.orgrsc.org

The this compound core is a recurring motif in a wide array of natural products and their derivatives. wikipedia.orgrsc.org Over 180 naturally occurring this compound derivatives have been identified, with the majority isolated from various plant species. rsc.org Beyond the well-known sources in the Apiaceae family, phthalides are also found in fungi, bacteria, and liverworts. rsc.org The fundamental 1(3H)-isobenzofuranone structure is the precursor to this entire class of compounds. researchgate.net Examples of more complex molecules built upon the this compound core include the dye phenolphthalein (B1677637) and the fungicide tetrachlorothis compound. wikipedia.org The prevalence and versatility of this structural unit underscore its importance in the field of natural product chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2 B148349 Phthalide CAS No. 87-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
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InChI Key

WNZQDUSMALZDQF-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C(=O)O1
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Molecular Formula

C8H6O2
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DSSTOX Substance ID

DTXSID0052594
Record name Phthalide
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Molecular Weight

134.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Phthalide
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CAS No.

87-41-2
Record name Phthalide
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Record name PHTHALIDE
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Record name 1(3H)-Isobenzofuranone
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Melting Point

75 °C
Record name Phthalide
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Natural Occurrence and Phytochemistry of Phthalides

Distribution in Plant Genera (e.g., Ligusticum, Angelica, Apiaceae Family)

Phthalides are predominantly found in plants, with a significant concentration in certain families and genera. The family Apiaceae (formerly Umbelliferae) is a major source of these compounds. rsc.orgnih.gov Within the Apiaceae, the genera Ligusticum and Angelica are particularly rich in phthalides. rsc.orgnih.gov

Specific plant species known to contain phthalides include:

Ligusticum chuanxiong (Chinese name: Chuanxiong) rsc.orgnih.gov

Angelica sinensis (Chinese name: Danggui) rsc.orgnih.govmdpi.comnih.govfrontiersin.org

Cnidium officinale (Japanese name: Senkyu) nih.gov

Angelica acutiloba (Japanese name: Toki) nih.gov

Ligusticum porteri (Hispanic name: Oshá) nih.govcore.ac.uk

Apium graveolens (celery) nih.govicm.edu.pl

Levisticum officinale nih.gov

Angelica archangelica thegoodscentscompany.comwikipedia.org

Angelica gigas nih.gov

Ligusticum striatum nih.govnih.govnih.gov

Meum athamanticum nih.gov

Angelica glauca nih.gov

Kelussia odoratissima nih.gov

Other plant families where phthalides have been characterized include Asteraceae, Leguminosae, Orchidaceae, and Rutaceae. nih.gov

Some notable phthalides found in these plants include ligustilide (B1675387), butylidenephthalide, and senkyunolide A. rsc.orgmdpi.comnih.govfrontiersin.orgicm.edu.plnih.govnih.govthegoodscentscompany.comresearchgate.net For instance, Z-ligustilide is a characteristic active ingredient found in high content in Angelica sinensis and Ligusticum chuanxiong. mdpi.comresearchgate.net In Angelica sinensis, ligustilide is often the most abundant this compound. nih.govfrontiersin.org Celery seed oil can contain significant amounts of sedanenolide, 3-n-butylthis compound, and sedanolide. icm.edu.pl

Here is a table summarizing some plant sources and the phthalides found:

Plant SpeciesFamilyExample Phthalides Found
Ligusticum chuanxiongApiaceaeLigustilide, Butylthis compound, Senkyunolide H, Senkyunolide A nih.govfrontiersin.org
Angelica sinensisApiaceaeLigustilide, Butylthis compound, Senkyunolide H, Senkyunolide A nih.govfrontiersin.orgnih.gov
Cnidium officinaleApiaceaePhthalides (general) nih.gov
Angelica acutilobaApiaceaePhthalides (general), Senkyunolide A nih.govnih.gov
Ligusticum porteriApiaceaeE-butylidenethis compound core.ac.uk
Apium graveolensApiaceaeSedanenolide, 3-n-butylthis compound, Sedanolide nih.govicm.edu.pl
Ligusticum striatumApiaceaeThis compound, 3-Butylidenethis compound, Senkyunolide A nih.govnih.govnih.gov
Angelica gigasApiaceae3-Butylidenethis compound nih.gov
Kelussia odoratissimaApiaceaePhthalides (general) nih.gov

Occurrence in Fungi, Bacteria, and Liverworts

Beyond the plant kingdom, phthalides are also found in fungi, bacteria, and liverworts. rsc.orgresearchgate.netnih.govnih.govmdpi.com

Specific examples include:

Fungi: Genera such as Penicillium, Alternaria, and Pestalotiopsis. nih.gov this compound derivatives have also been identified in Dothideomycete plant pathogens like Alternaria kikuchiara, A. solani, A. tagetica, A. porri, and Mycosphaerella fijiensis. nih.gov Some endophytic fungi, such as Biscogniauxia sp., are known to produce meroterpenoid compounds that can include phthalides. mdpi.com

Bacteria: Phthalides have been reported to occur in bacteria. rsc.orgresearchgate.netnih.govmdpi.com

Liverworts: Phthalides are found in some genera of liverworts. rsc.orgresearchgate.netnih.govnih.govmdpi.com

While their presence in fungi and liverworts is established, less is known about phthalides in phytopathogenic fungi. nih.gov

Extraction and Isolation Methodologies for Natural Phthalides

The extraction and isolation of naturally occurring phthalides are crucial steps for their study and utilization. rsc.org The choice of extraction solvent is important and depends on the polarity of the target phthalides. Most phthalides are non-polar and can be extracted using solvents like hexane (B92381) or petroleum ether. Polar phthalides require polar solvents such as ethanol, chloroform, methanol, and ethyl acetate (B1210297). rsc.org

Conventional extraction methods include Soxhlet extraction, maceration, percolation, and decoction. Soxhlet extraction is considered effective for continuous extraction of solid materials with a hot solvent. encyclopedia.pub Decoction is often used for tough, fibrous plant materials like barks and roots, involving boiling the material in water. encyclopedia.pub Simultaneous distillation-extraction (SDE) is another approach that can be used for isolating volatile oils containing phthalides from plant materials, such as celery seeds. icm.edu.pl This method involves continuously flushing the distillate with an organic solvent to extract the essential oil constituents. icm.edu.pl

Following extraction, various chromatographic techniques are employed for the isolation and purification of phthalides from crude extracts. rsc.org Column chromatography, often using adsorbents like silica (B1680970), alumina, and LH-20, is a common isolation technique. rsc.org Thin-layer chromatography (TLC) is also used, sometimes as a preliminary or complementary method. rsc.orgnih.govmdpi.com

Advanced chromatographic techniques offer enhanced separation and isolation capabilities for phthalides. These include:

Preparative Thin-Layer Chromatography (PTLC): This technique is used for isolating specific phthalides and involves using thicker layers of adsorbent on TLC plates to handle larger sample quantities than analytical TLC. rsc.org

Medium-Pressure Liquid Chromatography (MPLC): MPLC is utilized for purifying extracts or fractions containing phthalides. It operates at moderate pressures and can be effective for separating compounds on a larger scale than conventional column chromatography. rsc.orgnih.gov For example, MPLC on a silica column eluted with heptane-ethylacetate has been used to purify extracts containing phthalides from Kelussia odoratissima fruits. nih.gov

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid support, thus avoiding irreversible adsorption and sample contamination. rsc.orgmdpi.com It is suitable for separating active components from natural sources and can be used in combination with other chromatographic methods. mdpi.com High-Performance Countercurrent Chromatography (HPCCC), an advancement of CCC, offers improved stationary phase retention and higher flow rates, allowing for processing larger sample masses and reducing separation time. mdpi.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS): UHPLC-MS/MS is a powerful hyphenated technique used for the qualitative and quantitative analysis of compounds, including phthalides, in complex mixtures. nih.govtsijournals.com UHPLC utilizes smaller particles and higher pressures than traditional HPLC, leading to improved separation efficiency, speed, and sensitivity. tsijournals.com Coupling with tandem mass spectrometry (MS/MS) allows for the identification and quantification of specific phthalides based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Other hyphenated techniques like HPLC-UV, HPLC-MS, HPLC-NMR, GC-FID, and GC-MS are also employed for the separation and identification of natural product constituents. encyclopedia.pubnih.govmdpi.comnih.govmdpi.com

These advanced techniques, often used in combination, enable more efficient and precise isolation and characterization of the diverse phthalides found in nature.

Here is a table summarizing some extraction and isolation techniques mentioned:

TechniqueTypeApplication in this compound Isolation
Soxhlet ExtractionConventional ExtractionContinuous extraction of solid materials. encyclopedia.pub
MacerationConventional ExtractionSolid-liquid extraction. encyclopedia.pub
PercolationConventional ExtractionUsed for tinctures and fluid extracts. encyclopedia.pub
DecoctionConventional ExtractionUsed for tough plant materials, boiling in water. encyclopedia.pub
Simultaneous Distillation-Extraction (SDE)ExtractionIsolation of volatile oils containing phthalides. icm.edu.pl
Column Chromatography (Silica, Alumina, LH-20)Isolation/PurificationCommon technique for separating compounds from extracts. rsc.org
Thin-Layer Chromatography (TLC)Isolation/AnalysisPreliminary detection and analysis of fractions. rsc.orgnih.govmdpi.com
Preparative Thin-Layer Chromatography (PTLC)IsolationIsolating specific phthalides on a larger scale. rsc.org
Medium-Pressure Liquid Chromatography (MPLC)Isolation/PurificationPurifying extracts or fractions at moderate pressures. rsc.orgnih.gov
High-Speed Countercurrent Chromatography (HSCCC)IsolationLiquid-liquid separation without solid support. rsc.orgmdpi.com
Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)Analysis/Identification/QuantificationHigh-efficiency separation coupled with mass detection. nih.govnih.govtsijournals.com

Phthalide Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways (e.g., Polyketide Intermediates)

The fundamental biosynthetic route to phthalides has been established to proceed via the polyketide pathway. nih.govnih.gov This was first suggested by the structural analysis of mycophenolic acid, a fungal metabolite containing a phthalide fragment, which was determined to be derived from polyketide precursors. nih.govresearchgate.net The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and its derivatives like malonyl-CoA, in a manner analogous to fatty acid synthesis. slideshare.net

Subsequent research, including isotopic labeling and feeding experiments in plants like Levisticum officinale, confirmed that alkylphthalides are indeed assembled from polyketide intermediates. nih.gov In this process, a starter unit (an acyl-CoA) is extended by the iterative addition of extender units (malonyl-CoA), catalyzed by a large multienzyme complex known as polyketide synthase (PKS). nih.govresearchgate.net The resulting linear poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the characteristic benzofuranone structure of the this compound core. mdpi.com The diversity in this compound structures arises from variations in the starter and extender units, the number of condensation cycles, and the specific folding and cyclization of the polyketide chain. researchgate.net

Enzymatic Mechanisms in this compound Biotransformation

The biotransformation of the basic this compound skeleton into a diverse array of derivatives is governed by specific enzymatic mechanisms. These reactions, including oxidations, isomerizations, and hydroxylations, are critical for the accumulation of the specific this compound profiles found in different species. nih.govnih.gov

While the complete enzymatic cascade for this compound biosynthesis remains to be fully elucidated, significant progress has been made in identifying key enzymes. nih.govnih.gov The core of the pathway is catalyzed by polyketide synthases (PKSs), which are responsible for assembling the carbon backbone from acyl-CoA substrates. nih.gov PKS enzymes are classified into three main types (I, II, and III), all of which build polyketides but differ in their structure and mechanism. nih.gov

Beyond the initial PKS-catalyzed synthesis, a suite of tailoring enzymes modifies the this compound scaffold. A combined transcriptome and metabolite profile analysis in Angelica sinensis identified 108 potential enzyme isoforms correlated with this compound accumulation. nih.gov Among these, several enzyme types were implicated in the downstream transformations of phthalides:

Polyphenol Oxidase (PPO): These copper-containing enzymes catalyze the oxidation of phenols to quinones and are thought to be involved in hydroxylation and other oxidative modifications of the this compound ring. nih.gov

Shikimate O-hydroxycinnamoyl Transferase: This enzyme is typically involved in the biosynthesis of major plant phenolic compounds. nih.gov Its correlation with this compound levels suggests a potential role in modifying the core structure or its precursors. nih.govnih.gov

Tyrosine Decarboxylase: While primarily acting in tyrosine metabolism, its association with this compound content suggests a possible indirect regulatory role or a link between primary and secondary metabolic pathways. nih.gov

Cytochrome P450 Monooxygenases (CYPs): Although not definitively identified in the A. sinensis study for this compound synthesis, CYPs are a major class of enzymes known to catalyze highly specific oxidation and hydroxylation reactions in many secondary metabolite pathways, and they are considered strong candidates for tailoring reactions in this compound biosynthesis. nih.govgoogle.com

The accumulation of specific phthalides, such as the conversion of ligustilide (B1675387) to its various derivatives, is likely regulated by the differential expression and activity of these enzyme families, which can perform oxidations, isomerizations, and hydroxylations. nih.govnih.gov

Enzyme/Enzyme ClassPutative Function in this compound PathwaySupporting Evidence
Polyketide Synthase (PKS)Catalyzes the formation of the core this compound carbon skeleton from acyl-CoA units.Established as the foundational pathway for this compound biosynthesis. nih.govresearchgate.netnih.gov
Polyphenol Oxidase (PPO)Catalyzes oxidation and hydroxylation of the this compound structure.Identified as a candidate enzyme via transcriptome analysis in A. sinensis. nih.govnih.gov
Shikimate O-hydroxycinnamoyl TransferaseMay participate in the modification of the this compound core or its precursors.Correlated with this compound accumulation in A. sinensis. nih.govnih.gov
Cytochrome P450 (CYP)Highly likely to be involved in specific hydroxylation and other oxidative tailoring reactions.Known to be key tailoring enzymes in many similar plant secondary metabolite pathways. nih.govgoogle.com

To functionally validate the roles of candidate enzymes identified through transcriptomics, heterologous expression is a critical tool. nih.gov This technique involves introducing the gene encoding a specific enzyme into a host organism, such as the bacterium Escherichia coli or various fungal species, that does not naturally produce the compound of interest. researchgate.netnih.govyoutube.com The host then serves as a cellular factory to produce the enzyme, whose activity can be tested by supplying it with a putative substrate.

In the investigation of the A. sinensis this compound pathway, several candidate genes were expressed in E. coli. nih.govnih.gov The results of these experiments demonstrated that the catalytic action of the heterologously expressed proteins did indeed promote the accumulation of certain phthalides. nih.govnih.gov For example, six enzymes, including shikimate dehydrogenase and polyphenol oxidase, were proven to be involved in this compound accumulation through this method. nih.gov While these studies confirmed the enzymes' involvement, they did not always clarify the precise reaction catalyzed. nih.gov Nevertheless, such validation is a crucial step in confirming the function of genes identified in biosynthetic pathways and provides a basis for future, more detailed enzymatic characterization. nih.gov

Microbial Transformations of Phthalides (e.g., Resolution of Racemic Mixtures, Oxidations)

Microorganisms, particularly fungi, are powerful biocatalysts capable of performing a wide range of chemical transformations on organic compounds, including phthalides. nih.govslideshare.netnih.gov These biotransformations are characterized by high regio- and stereoselectivity, often yielding products that are difficult to obtain through conventional chemical synthesis. nih.govnih.gov

Fungal-mediated oxidation is a prominent transformation of phthalides. nih.gov Filamentous fungi possess a diverse array of cytochrome P450 enzymes that enable them to carry out efficient hydroxylations. nih.govnih.gov In one study, 37 different fungal strains were screened for their ability to transform 3-n-butylthis compound. nih.gov Strains of Penicillium and Botrytis were particularly effective, catalyzing oxidations on the butyl side chain to produce three main metabolites: 3-n-butyl-10-hydroxythis compound, 3-n-butyl-11-hydroxythis compound, and 3-n-butylthis compound-11-oic acid. nih.gov

Another study demonstrated the biotransformation of 3-n-butylidenethis compound using ten fungal strains. nih.gov Five of these strains, including Aspergillus candidus AM 386, efficiently converted the substrate to (-)-3-butyl-3-hydroxythis compound with a product yield of up to 97.6%. nih.gov This reaction represents a hydration and reduction process. researchgate.net

These microbial transformations are also valuable for the resolution of racemic mixtures. google.com Although direct kinetic resolution of a racemic this compound has not been extensively documented, the high stereoselectivity of microbial enzymes can be exploited for this purpose. nih.gov For instance, the formation of a single enantiomer, (-)-3-butyl-3-hydroxythis compound, demonstrates the ability of the fungal enzymes to selectively produce one stereoisomer. nih.gov This principle is widely applied in biotechnology, where microorganisms or their isolated enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer or the isolation of a single, optically pure product.

SubstrateMicroorganism(s)Transformation TypeProduct(s)Reference
3-n-butylthis compoundPenicillium spp., Botrytis spp.Oxidation (Hydroxylation)3-n-butyl-10-hydroxythis compound, 3-n-butyl-11-hydroxythis compound, 3-n-butylthis compound-11-oic acid nih.gov
3-n-butylidenethis compoundAspergillus candidus, Aspergillus cylindrospora, Circinella indicumHydration/Reduction(-)-3-butyl-3-hydroxythis compound nih.gov

Synthetic Methodologies for Phthalides and Derivatives

Classical and Historical Synthesis Approaches

The foundational methods for constructing the phthalide skeleton were developed through classical organic reactions, often requiring harsh conditions and stoichiometric reagents. These historical approaches, while sometimes superseded by modern techniques, established the fundamental chemical principles for this compound synthesis.

Reduction of Phthalic Anhydride (B1165640) and Related Derivatives

One of the most direct and historically significant methods for preparing this compound is through the reduction of phthalic anhydride and its derivatives, such as phthalimide (B116566). Various reducing agents have been employed for this transformation.

A common laboratory method involves the reduction of phthalimide. This process can be effectively carried out using a mixture of zinc dust and copper in a basic medium. The reaction proceeds by reducing one of the carbonyl groups of the imide, which, after acidification, leads to the formation of the lactone ring of this compound. This method is known to produce this compound in good yields, often around 70%. Another established procedure utilizes zinc dust in an acidic medium, treating phthalic anhydride with hydrochloric acid and zinc powder. The reaction is typically heated for several hours to drive the reduction and subsequent lactonization.

Historically, reductions of phthalic acid, phthalic anhydride, and phthalimide have been accomplished with various metals, including zinc, tin, and aluminum, under both acidic and alkaline conditions. These methods have been known for over a century. For instance, a well-documented procedure involves the reduction of phthalimide with copper-activated zinc dust in a sodium hydroxide (B78521) solution. The reaction mixture is then acidified to induce lactonization of the intermediate hydroxymethylbenzoic acid, yielding this compound.

Starting MaterialReducing Agent/ConditionsYieldReference
PhthalimideZn-Cu, NaOH(aq), then acid~70% wikipedia.org
Phthalic AnhydrideZn, HCl, Acetic Acid40-45g from 80g anhydride wikipedia.org
PhthalimideZn dust (CuSO₄ activated), NaOH(aq), then HCl67-71% nii.ac.jp

Chlorination and Hydrolysis of ortho-Toluic Acid

Another classical route to this compound involves the side-chain halogenation of ortho-toluic acid. This multi-step process begins with the chlorination of o-toluic acid, which can be performed in the molten phase or in an inert solvent under UV radiation or in the presence of a radical initiator. The chlorination temperature can range from 30°C to 260°C. acs.org

The initial chlorination yields o-(chloromethyl)benzoic acid or o-(dichloromethyl)benzoic acid. These chlorinated intermediates are then subjected to hydrolysis. The hydrolysis step, often carried out with boiling water, converts the chlorinated side chain into a hydroxymethyl group, which spontaneously cyclizes to form the stable five-membered lactone ring of this compound. science.gov This method provides a pathway to this compound from readily available starting materials. acs.org A related historical method involves the bromination of o-toluic acid, followed by hydrolysis, to achieve the same transformation. nii.ac.jp

Modern Catalytic Strategies for this compound Synthesis

Contemporary organic synthesis has shifted towards the use of catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance. The synthesis of phthalides has significantly benefited from these advancements, particularly through the use of transition metal catalysts.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed, Rhodium-Catalyzed, Copper-Catalyzed)

Transition metals like palladium, rhodium, and copper are at the forefront of modern catalytic strategies for constructing the this compound core. These metals can facilitate a variety of transformations, including C-H activation, cyclizations, and carboxylation reactions.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for this compound synthesis. Methods include the asymmetric allylic alkylation of isobenzofuranone derivatives, which allows for the creation of phthalides with adjacent stereocenters in high enantioselectivity. dicp.ac.cn Another approach involves the palladium-catalyzed arylation of aldehydes with organoboronic acids, which yields 3-arylphthalides. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in synthesizing phthalides through different mechanisms. One notable method is the Rh(III)-catalyzed cascade addition and cyclization of benzimidates with aldehydes. nih.govrsc.org In this process, the imidate group directs the C-H activation at the ortho position, which is followed by addition to an aldehyde and subsequent cyclization to form the this compound ring. nih.govrsc.org This reaction is applicable to a wide range of aromatic and aliphatic aldehydes. nih.govrsc.org Rhodium has also been used in the asymmetric hydrogenation of 3-ylidenephthalides using water as a hydrogen source, co-catalyzed by hafnium, to produce chiral 3-substituted phthalides with high optical purity. acs.org

Copper-Catalyzed Reactions: Copper catalysts offer an efficient and often more economical alternative for this compound synthesis. A significant development is the copper-catalyzed direct carboxylation of benzoxasiloles with carbon dioxide (CO₂). This reaction proceeds under mild, ligand-free conditions using copper iodide (CuI) as the catalyst, providing a direct route to phthalides by incorporating a C1 feedstock. rsc.org Another strategy involves the copper-catalyzed intramolecular cyanation of o-bromobenzyl alcohols, followed by in situ cyclization and hydrolysis, which can be performed in water as a green solvent. organic-chemistry.org

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
PalladiumAsymmetric Allylic AlkylationIsobenzofuranone derivatives, Allyl carbonatesConstructs vicinal tertiary and quaternary stereocenters dicp.ac.cn
Rhodium(III)C-H Activation/Addition/CyclizationBenzimidates, AldehydesImidate as a novel directing and capturing group nih.govrsc.org
Copper(I)Direct CarboxylationBenzoxasiloles, CO₂Ligand-free, incorporates CO₂ rsc.org
C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful strategy that has revolutionized the synthesis of complex molecules, including lactones. acs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical routes. science.gov

In the context of this compound synthesis, transition metal-catalyzed C-H activation enables the direct formation of the lactone ring from simple aromatic precursors. For example, rhodium(III) catalysts can activate the ortho C-H bond of benzimidates for a subsequent reaction cascade that yields phthalides. nih.govrsc.org The directing group, in this case, the imidate, is crucial for positioning the metal catalyst for selective C-H cleavage. nih.govrsc.org

Palladium catalysis has also been extensively used for C-H activation to form lactones. While many examples focus on C(sp³)–H lactonization, the principles apply to the formation of benzo-fused lactones like this compound. These reactions often involve a directing group, such as a carboxylic acid or an amide, to guide the catalyst to a specific C-H bond for functionalization and subsequent cyclization. acs.orgresearchgate.net

Heck–Matsuda Reaction

The Heck–Matsuda reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as arylating agents. wikipedia.org This reaction offers advantages over the traditional Heck reaction, such as milder conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org While not a direct synthesis of the parent this compound, the Heck-Matsuda reaction has been instrumental in the asymmetric synthesis of key five-membered olefins that are precursors to chiral phthalides and other lactones. beilstein-journals.org The strategy involves the desymmetrization of cyclic olefins using aryldiazonium salts, providing a powerful method for accessing enantiomerically enriched building blocks for more complex this compound derivatives. beilstein-journals.org

Asymmetric Synthesis of Chiral Phthalides

Chiral 3-substituted phthalides are prominent structural motifs in a vast number of natural products and bioactive compounds, exhibiting a wide spectrum of biological activities. rsc.orgacs.org For example, (S)-3-n-butylthis compound is a drug used for treating ischemic stroke, highlighting the therapeutic importance of accessing these molecules in enantiomerically pure form. acs.org Consequently, the development of asymmetric methods to synthesize chiral phthalides has become a major focus in organic synthesis. acs.org These strategies aim to control the stereochemistry at the C3 position, and in some cases, to construct chiral quaternary centers. acs.orgresearchgate.net

A variety of methodologies have been established to achieve high levels of diastereoselectivity and enantioselectivity in this compound synthesis. Dynamic kinetic resolution (DKR) has proven to be a highly effective strategy. For example, the DKR of 3-hydroxyphthalides catalyzed by chiral isothiourea (ITU) organocatalysts facilitates the enantioselective acylation to produce chiral phthalidyl esters with high yields and enantioselectivities. researchgate.net

Another powerful technique is asymmetric phase-transfer catalysis, which has been used for the γ-alkylation of this compound 3-carboxylic esters. acs.org This method allows for the creation of 3,3-disubstituted phthalides containing a chiral quaternary carbon with good yields and enantiomeric excesses (up to 88% ee), which can be further enhanced by recrystallization. researchgate.netacs.org The reaction is catalyzed by N-spiro C₂-symmetric ammonium (B1175870) salts under phase-transfer conditions, where the catalyst forms an ion pair with the substrate anion, directing the approach of the electrophile to achieve enantioselectivity. acs.org These methods expand the toolkit for synthesizing complex, optically pure this compound structures that were previously difficult to access. researchgate.netacs.org

Table 3: Enantioselective Synthesis of 3,3-Disubstituted Phthalides via Asymmetric Phase-Transfer Catalysis acs.org

This compound Ester SubstrateAlkylating AgentCatalystYield (%)ee (%)
Methyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylateBenzyl bromideMaruoka's Catalyst6278
Ethyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate4-Methoxybenzyl bromideMaruoka's Catalyst8588
Methyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylateAllyl bromideMaruoka's Catalyst7574
Ethyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate4-Chlorobenzyl bromideMaruoka's Catalyst9182

Total Synthesis Strategies of this compound-Containing Natural Products

The diverse synthetic methodologies developed for this compound construction serve as crucial tools in the total synthesis of complex, biologically active natural products. rsc.orgacs.org Phthalides are not only the final target in many cases but also act as versatile building blocks and key intermediates for assembling more intricate molecular architectures. rsc.orgrsc.org For instance, 3-substituted phthalides are essential precursors for synthesizing natural products like fuscinarin, which acts as a human CCR5 antagonist to block HIV entry, and various other compounds with antifungal or anti-inflammatory properties. rsc.orgrsc.org

Strategies often involve the initial asymmetric synthesis of a chiral this compound core, followed by further functionalization. The application of methods like Rh/Hf cocatalyzed asymmetric hydrogenation of 3-ylidenephthalides has enabled the straightforward preparation of chiral 3-substituted phthalides, which can then be elaborated into target molecules. acs.org The total synthesis of natural products such as the benzylisoquinoline alkaloids (+)-(S)-laudanosine and (–)-(S)-xylopinine has employed Sonogashira cross-coupling reactions to build the core carbon skeleton before cyclization to form the final product. wikipedia.org These examples underscore the importance of robust this compound synthesis methods in advancing the field of natural product synthesis and medicinal chemistry. rsc.orgwikipedia.org

This compound Annulation Chemistry (e.g., Hauser-Kraus Reaction)

This compound annulation chemistry provides a powerful pathway for the construction of polycyclic aromatic and heterocyclic systems. A prominent example is the Hauser-Kraus annulation, a widely utilized method for synthesizing naphthoquinones and their derivatives. chem-station.comdigitellinc.com This reaction involves the base-mediated annulation of a stabilized this compound anion with a Michael acceptor. thieme-connect.com

The general mechanism proceeds through several key steps. First, a strong base is used to deprotonate a suitable this compound at the C-3 position, which is activated by an electron-withdrawing group (e.g., sulfonyl or cyano). thieme-connect.com The resulting this compound anion then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound or another suitable Michael acceptor. chem-station.com This is followed by an intramolecular Dieckmann-like condensation, which results in the formation of a new six-membered ring, ultimately leading to a bicyclic system after rearrangement and loss of the stabilizing group. chem-station.comthieme-connect.com

The classical Hauser-Kraus annulation is considered a [4+2] annulation, where the this compound serves as a 1,4-dipolar synthon and the Michael acceptor acts as a 1,2-dipolar synthon. thieme-connect.com The choice of the stabilizing group on the this compound can influence the reaction's efficiency; the cyano group, for instance, is often associated with higher yields due to reduced steric hindrance compared to the sulfonyl group. chem-station.com

The versatility of the Hauser-Kraus annulation is demonstrated by its application in the synthesis of complex molecules. Strategic variations of the reaction, such as employing nitroalkenes bearing an additional nucleophilic site, can lead to more complex [4+4] annulations, yielding intricate fused and spiro heterocycles with high selectivity. researchgate.net This cascade process involves the initial Michael addition and Dieckmann cyclization, followed by a series of eliminations and rearrangements. researchgate.net The reaction has been successfully applied to a variety of Michael acceptors, including acyclic and cyclic α,β-unsaturated ketones, quinones, and furanones, showcasing its broad scope in organic synthesis. thieme-connect.com Recent advancements have even led to the development of asymmetric catalytic versions of the Hauser-Kraus annulation, enabling the enantioselective construction of chiral polycyclic compounds. acs.org

Table 1: Examples of Hauser-Kraus Annulation Reactions

This compound Donor (Stabilizing Group) Michael Acceptor Product Type Reference
3-Phenylsulfonylthis compound α,β-Unsaturated carbonyl compounds Naphthalene (B1677914) hydroquinones chem-station.com
3-Cyanothis compound Michael acceptors Polycyclic hydroquinones acs.org
3-Sulfonylthis compound Conjugated nitroalkenes Naphthoquinones researchgate.net
3-Sulfonylthis compound Nitroalkene-derived Rauhut-Currier adducts Functionalized naphthoquinones researchgate.net
3-Sulfonylthis compound 3-Olefinic oxindoles Spiro-dihydronaphthoquinoneoxindoles researchgate.net
N-unsubstituted 3-olefinic oxindoles 3-Nucleophilic phthalides Fused Oxazepines, Carbazoles nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of phthalides is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles include maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. nih.govrsc.org In the context of this compound synthesis, this translates to developing methodologies that are not only efficient but also environmentally responsible.

The adoption of green chemistry aims to minimize the environmental footprint of chemical manufacturing. jddhs.com This involves a shift away from traditional organic solvents that are often volatile and toxic, and a move towards more benign alternatives. jddhs.comnih.gov Furthermore, there is a strong emphasis on designing reactions that are inherently safer and produce less waste, aligning with the core goal of pollution prevention. nih.gov

Utilization of Environmentally Benign Solvents and Oxidants (e.g., Water, O2)

A key aspect of green chemistry in this compound synthesis is the replacement of conventional organic solvents with environmentally benign alternatives. Water is an exemplary green solvent due to its non-toxicity, availability, and non-flammable nature. jetir.org It has been successfully employed as the sole solvent in certain this compound syntheses. For example, an efficient domino one-pot strategy for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols proceeds in water, which facilitates the reaction sequence of cyanation, nucleophilic attack, and hydrolysis. organic-chemistry.org Similarly, a protocol for creating 3-difluoroalkyl phthalides utilizes water's dual role as a hydrogen-bonding activator and an effective medium for phase separation, eliminating the need for organic solvents or metal catalysts. acs.org

The use of molecular oxygen (O₂) as a green oxidant is another significant advancement. Oxygen is an ideal oxidizing agent as it is inexpensive, readily available, and its reduction product is water. researchgate.net In industrial processes, phthalic anhydride, a direct precursor to this compound, is manufactured on a large scale through the catalytic gas-phase oxidation of o-xylene (B151617) or naphthalene using air (as the source of oxygen). google.comresearchgate.net This process typically employs catalysts containing vanadium pentoxide and titanium dioxide at high temperatures. google.com The use of molecular oxygen has also been explored in liquid-phase oxidations. For instance, passing oxygen through a liquid mixture containing o-xylene in the presence of an oxidation catalyst like cobalt naphthenate can produce phthalic anhydride. google.com These methods represent a greener alternative to stoichiometric, often hazardous, oxidizing agents. researchgate.net

Table 2: Green Chemistry Approaches in this compound-Related Synthesis

Reaction Type Green Reagent/Solvent Substrate Product Key Findings Reference
Domino One-Pot Synthesis Water (solvent) o-Bromobenzyl alcohols Isobenzofuran-1(3H)-ones Environmentally benign conditions, successful in water as sole green solvent. organic-chemistry.org
Aldol-Lactonization Water (solvent) Difluoroenoxysilanes and 2-formyl benzoic acids 3-Difluoroalkyl phthalides Organic solvent-free, minimal purification needed. acs.org
Vapor-Phase Oxidation Molecular Oxygen (oxidant) o-Xylene Phthalic anhydride Environmentally friendly, solvent-free conditions. researchgate.net
Liquid-Phase Oxidation Oxygen (oxidant) o-Xylene Phthalic anhydride Utilizes air as the oxygen source with a cobalt catalyst. google.com
Oxidative C-N bond formation Molecular Oxygen (oxidant) 1-Indanones and amines N-Substituted phthalimides O₂ acts as a green oxygen source with a CuO₂ catalyst. rsc.org

Structure Activity Relationships Sar and Structural Modifications of Phthalides

Design and Synthesis of Novel Phthalide Derivatives

The this compound scaffold is a valuable starting point for the design of new bioactive molecules. nih.govresearchgate.net Researchers have developed numerous synthetic strategies to create novel this compound derivatives, often employing metal-catalyzed reactions and multi-component approaches to build molecular diversity.

A variety of synthetic methods have been established, reflecting the versatility of the this compound core. For instance, palladium-catalyzed reactions are used to couple C(3)-bromophthalides with arylboronic acids, efficiently forming C(sp³)-C(sp²) bonds to yield 3-arylphthalides. researchgate.net Rhodium(III)-catalyzed tandem C–H olefination and oxidative cyclization of aromatic acids with acrylates is another advanced method for synthesizing specific this compound structures. mdpi.com Other approaches include the copper-catalyzed synthesis from arene-fused cyclic amines and the reaction of 2-formylbenzoic acids with amines. rsc.org

The synthesis of chiral 3-substituted phthalides is of particular interest due to their prevalence in bioactive natural products. acs.orgnih.gov Asymmetric hydrogenation using catalyst systems like Rh/Hf has been developed to produce these chiral molecules with high optical purity, sometimes using water or deuterium (B1214612) oxide as the hydrogen source. acs.orgacs.org These methods allow for the creation of a wide array of derivatives, including those with alkyl, aryl, and halogenated substituents, for biological evaluation. acs.org In one study, a total of 31 novel this compound derivatives were designed and synthesized across three series to be screened for anti-inflammatory activity. nih.gov

Table 1: Selected Synthetic Methodologies for this compound Derivatives

MethodologyStarting MaterialsCatalyst/ReagentsProduct TypeReference
Dehydrative CondensationHydrazide derivatives, Phthalic anhydride (B1165640)Acetic acidPhthalimide (B116566) derivatives mdpi.com
Cu-Catalyzed OxidationArene-fused cyclic aminesCuCl, TBHPPhthalimide derivatives rsc.org
Three-Component Reactionortho-Dihaloarene, Amine, Carbon monoxidePalladium complexN-substituted phthalimides rsc.org
Asymmetric Hydrogenation3-YlidenephthalidesRh/Hf cocatalytic system, WaterChiral 3-substituted phthalides acs.orgacs.org
Annulative CouplingBenzoic acids, Aromatic aldehydes[Cp*RhCl₂]₂, Silver additives3-Aryl phthalides mdpi.com
Condensationγ-Keto acids, Phenolic compoundsSulfuric acidFluorine substituted phthalides tandfonline.comnih.gov

Elucidation of Structure-Activity Relationships for Specific Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. spirochem.com SAR studies correlate specific structural features of a molecule with its biological activity, guiding the design of more potent and selective compounds.

Research has shown that the substitution pattern on the this compound ring system significantly influences bioactivity. For the biological target peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in metabolism, studies revealed that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring of this compound derivatives enhances binding and activation. researchgate.net Conversely, derivatives with a double side chain at the C-3 position exhibited lower activity compared to those with a single chain. researchgate.net

In the context of anti-inflammatory activity, SAR studies on a series of novel this compound derivatives identified key features for inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. nih.gov The investigation concluded that compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one) was a highly potent derivative, with an IC₅₀ value of 0.76 μM. nih.gov This highlights the importance of the substituents at the C-3 position and on the this compound's benzene ring. Further studies on aryl-substituted phthalan (B41614) derivatives produced by endophytic fungi identified several compounds with remarkable antioxidant activities, with the specific arrangement of hydroxyl groups on the aryl substituent playing a key role. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Compound/Derivative ClassBiological Target/AssayKey SAR FindingReference
Marine Fungal this compound AnalogsPeroxisome Proliferator-Activated Receptor gamma (PPAR-γ)An -OH group on the benzene ring increases bioactivity; a double side chain at C-3 decreases it. researchgate.net
Compound 9o LPS-induced Nitric Oxide (NO) ProductionA 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl) group combined with 5,7-dimethoxy substitution on the this compound core resulted in high potency. nih.gov
Cytorhizophins (A-D)Antioxidant Activity (DPPH radical scavenging)The presence and position of phenolic hydroxyl groups on the C-3 aryl substituent are critical for potent antioxidant effects. nih.gov

Impact of Substituents on this compound Bioactivity (e.g., Fluorine Substitution)

The strategic placement of specific substituents on the this compound skeleton is a key method for modulating bioactivity. researchgate.net Fluorine, in particular, is a substituent of great interest in medicinal chemistry due to its unique electronic properties, which can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.nettandfonline.com

The synthesis of new fluorinated phthalides has been accomplished by reacting fluorine-containing γ-keto acids, such as 2-(4-fluorobenzoyl)benzoic acid, with various phenolic compounds. tandfonline.comnih.gov This approach allows for the incorporation of both a fluorophenyl group and a hydroxyphenyl moiety into a single this compound structure, creating compounds with potential for diverse biological activities. tandfonline.com

Evaluation of these novel fluorinated phthalides has demonstrated their potential as antimicrobial agents. tandfonline.comnih.gov For example, compounds such as 3-(3,4-dihydroxyphenyl)-3-(4-fluorophenyl)this compound and 3-(2,3,4-trihydroxyphenyl)-3-(4-fluorophenyl)this compound were tested for in vitro antibacterial activity and showed promise. tandfonline.comtandfonline.com The presence of electron-withdrawing groups, like the nitro groups in derivatives of 2-(3,5-dinitro-4-fluorobenzoyl)benzoic acid, was found to augment the formation of the cyclic lactol tautomer, which can influence the reaction rate and subsequent biological activity. tandfonline.com The anti-inflammatory compound 9o , which contains a 4-fluorobenzyl group, further underscores the positive impact that fluorine substitution can have on the bioactivity of this compound derivatives. nih.gov

Table 3: Bioactivity of Selected Fluorine-Substituted Phthalides

Compound NameKey SubstituentsInvestigated BioactivityReference
3-(3,4-dihydroxyphenyl)-3-(4-fluorophenyl)this compound (6a)4-fluorophenyl, 3,4-dihydroxyphenylAntibacterial tandfonline.comtandfonline.com
3-(3,4-dihydroxyphenyl)-3-(3,5-dinitro-4-fluorophenyl)this compound (6b)3,5-dinitro-4-fluorophenyl, 3,4-dihydroxyphenylAntibacterial tandfonline.comtandfonline.com
3-(2,3,4-trihydroxyphenyl)-3-(4-fluorophenyl)this compound (9a)4-fluorophenyl, 2,3,4-trihydroxyphenylAntibacterial tandfonline.comtandfonline.com
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (9o)4-fluorobenzyl, 5,7-dimethoxyAnti-inflammatory nih.gov

Chemical Reactivity and Transformations of Dimeric this compound Derivatives

Dimeric phthalides represent a structurally complex subclass of these compounds, often isolated from natural sources like plants of the Angelica and Ligusticum genera. researchgate.netresearchgate.net These molecules are characterized by the linkage of two this compound monomeric units. Their chemical reactivity and transformations are largely dictated by the nature of this linkage and the functionalities present on each monomer.

The structural elucidation of these dimers has revealed uncommon linkages. For example, a new dimeric this compound isolated from Angelica sinensis was found to feature a connection between a this compound unit and an unusual 2,3-seco-phthalide unit through a (3,6'/8,3'a) linkage. researchgate.net Other novel dimers from Ligusticum chuanxiong possess an unprecedented linkage style (3a,7′/7a,7′a) between different types of monomeric units, such as ligustilide (B1675387) and senkyunolide A. researchgate.net

The synthesis and transformation of these complex natural products are challenging. However, understanding their structure is the first step toward exploring their chemical reactivity. The reactivity of dipalladated derivatives of terephthalaldehyde (B141574) has been studied, showing transformations such as CO insertion and double 3-fold insertion of xylidine (B576407) isocyanide, leading to complex polycyclic organic ligands. nih.gov While not direct transformations of natural dimeric phthalides, these studies on related multi-site reactive molecules provide insight into the potential for complex chemical transformations on arene cores bearing multiple reactive centers, which could be conceptually applied to the intricate scaffolds of this compound dimers.

Table 4: Examples of Dimeric Phthalides and Their Structural Features

Dimeric this compound NameMonomeric UnitsLinkage TypeNatural SourceReference
Z, Z′-3.3′a, 7.7′a-diligustilideLigustilide monomersNot specified in abstractAngelica sinensis researchgate.net
(3Z)-(3aR,6S,3′R,8′S)-3a.8′,6.3′-diligustilideLigustilide monomersNot specified in abstractAngelica sinensis researchgate.net
Chuanxiongdiolides R4-R6Ligustilide/Senkyunolide A or Ligustilide/Neocnidilide3a,7′/7a,7′aLigusticum chuanxiong researchgate.net
New Unnamed DimerThis compound and 2,3-seco-phthalide3,6'/8,3'aAngelica sinensis researchgate.net

Biological Activities and Pharmacological Mechanisms of Phthalides

Anti-inflammatory Activity and Underlying Mechanisms

Phthalides, a class of compounds characterized by a 1(3H)-isobenzofuranone nucleus, have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.net These compounds, found in plants and fungi, are recognized as a promising chemical scaffold for the development of new anti-inflammatory agents. researchgate.netmedchemexpress.com Their anti-inflammatory potential is attributed to their ability to inhibit inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

A primary mechanism by which phthalides exert their anti-inflammatory effects is through the inhibition of inflammatory mediators, most notably nitric oxide (NO). Overproduction of NO is a key factor in the pathophysiology of inflammation. researchgate.net Phthalide derivatives have been shown to effectively suppress the production of NO. For instance, in studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, a common in vitro model for inflammation, various this compound derivatives have demonstrated potent inhibitory activity on NO production. nih.govresearchgate.net

One study synthesized three series of novel this compound derivatives and screened them for their ability to inhibit LPS-induced NO production. researchgate.net A particularly active compound, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o), exhibited a 95.23% inhibitory rate at a concentration of 10 μM, with an IC50 value of 0.76 μM. researchgate.net Another study focusing on 3-arylthis compound derivatives found that compounds with two hydroxyl groups on the C-3 aryl ring, such as 3-(2,4-dihydroxyphenyl)this compound (compound 5a), caused significant inhibition of LPS-induced NO production in both microglial Bv.2 and macrophage RAW 264.7 cells. nih.gov This compound also reduced the expression of pro-inflammatory cytokines such as Interleukin-1 beta (Il1b) and Interleukin-6 (Il6) in RAW 264.7 cells. nih.gov

Research has indicated that the inhibitory action on NO production is linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels. researchgate.net This suppression of iNOS expression is a critical step in controlling excessive NO-mediated inflammation.

Modulation of Signaling Pathways (e.g., Nur77/TRAF2 Mitophagy Pathway, JAK-STAT Pathway)

Phthalides modulate several signaling pathways to control inflammation. While direct evidence linking phthalides to the Nur77/TRAF2 mitophagy pathway is still emerging, the components of this pathway are crucial in inflammation. Damaged mitochondria can trigger chronic inflammation, and their clearance through mitophagy is a key anti-inflammatory mechanism. nih.gov The Nur77 orphan nuclear receptor can move to mitochondria and interact with TNF receptor-associated factor 2 (TRAF2), an E3 ligase, to promote the ubiquitination and subsequent autophagic clearance of damaged mitochondria. nih.govnih.gov An n-butylidenethis compound derivative has been shown to induce the expression of Nur77, leading to apoptosis in oral squamous cell carcinoma cells, indicating that phthalides can influence Nur77 activity. mdpi.com

Phthalides have been more directly shown to modulate other critical inflammatory pathways. For example, the derivative known as compound 9o was found to block the NF-κB/MAPK signaling pathway. researchgate.net Similarly, another phthalimide (B116566) derivative demonstrated anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway. researchgate.net

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a central signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases. nih.govnih.gov The pathway involves the activation of JAKs upon cytokine binding to receptors, which then phosphorylate STAT proteins. youtube.com These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. nih.govyoutube.com While direct modulation of the JAK-STAT pathway by the core this compound structure is an area of ongoing research, derivatives like thalidomide (B1683933), which contains a phthalimide structure, are known to exert their immunomodulatory effects in part by affecting pathways that interact with JAK-STAT signaling.

Therapeutic Relevance in Autoimmune Disorders (e.g., Rheumatoid Arthritis, Crohn's Disease)

The anti-inflammatory mechanisms of phthalides give them therapeutic potential in autoimmune disorders. In the context of rheumatoid arthritis, an autoimmune and inflammatory disease, studies have shown a positive association between exposure to certain phthalates and the incidence of the disease. nih.gov However, specific this compound derivatives have shown therapeutic promise. A novel this compound derivative, compound 9o, demonstrated a significant therapeutic effect in an adjuvant-induced rat model of arthritis, a common model for studying rheumatoid arthritis. researchgate.net This suggests that while some phthalates may be associated with the disease, others could be developed as treatments.

In the case of Crohn's disease, a chronic inflammatory bowel disease, research has primarily focused on thalidomide, a derivative of phthalimide. Thalidomide has been used to treat refractory Crohn's disease, with its benefits largely attributed to its anti-inflammatory and immunomodulatory properties. nih.gov Although not a direct study of the core this compound compound, the efficacy of thalidomide highlights the potential of the broader phthalimide and this compound chemical family in managing such autoimmune conditions. Studies have also pointed to an association between phthalate (B1215562) exposure and Crohn's disease activity, potentially mediated by oxidative stress. acs.org

Antioxidant Properties

Cellular Protection Against Oxidative Stress

Phthalides exert cellular protection against oxidative stress by scavenging free radicals and modulating endogenous antioxidant systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. frontiersin.orgresearchgate.net

A study that synthesized a series of 3-arylthis compound derivatives identified 3-(2,4-dihydroxyphenyl)this compound (compound 5a) as having superior antioxidant activity compared to the standard antioxidant Trolox in the ABTS assay. nih.gov This activity is strongly correlated with the presence of hydroxyl groups on the aryl ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov

Furthermore, some this compound derivatives protect cells by activating key antioxidant signaling pathways. For instance, the this compound derivative compound 9o was found to activate the Nrf2/HO-1 signaling pathway, a critical pathway for cellular defense against oxidative stress. researchgate.net Another this compound, Z-ligustilide, was shown to protect endothelial cells from oxidative injury by activating the Nrf2 and antioxidant response element (ARE) signaling pathways. nih.gov The neuroprotective agent 3-n-butylthis compound (NBP) has also been shown to reduce mitochondrial oxidative stress as one of its primary mechanisms of action. nih.govnih.gov This protection against oxidative damage is a vital aspect of the therapeutic potential of phthalides in conditions associated with high levels of oxidative stress. frontiersin.orgresearchgate.net

Neuroprotective and Anti-Ischemic Stroke Activities

Phthalides, particularly 3-n-butylthis compound (NBP), have been extensively studied for their neuroprotective effects and are used in the treatment of ischemic stroke. nih.govresearchgate.netnih.gov Their mechanisms of action are multifaceted, involving the protection of neural tissues from ischemic damage through various biological pathways. nih.govkarger.com

NBP has been approved for the treatment of acute ischemic stroke and has shown efficacy in improving long-term recovery. researchgate.netnih.gov Its neuroprotective effects stem from its ability to inhibit inflammatory reactions, reduce mitochondrial oxidative stress, regulate apoptosis and autophagy, and decrease abnormal protein deposition. nih.govnih.gov Phthalides can protect endothelial cells from damage caused by oxygen-glucose deprivation, a key event in ischemic stroke. nih.gov

Specific this compound derivatives have been developed to enhance these neuroprotective properties. The derivative CD21 has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the post-ischemic damage-associated molecular pattern (DAMP)/Toll-like receptor 4 (TLR4) pathway. nih.gov It also attenuates hemorrhagic transformation, a serious complication of thrombolytic therapy for ischemic stroke, by enhancing the clearance of DAMPs and inhibiting the TLR4/NF-κB pathway. nih.gov Other phthalides isolated from Angelicae Sinensis Radix, such as ligustilide (B1675387) and Z-butylidenethis compound, have demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in cell models, suggesting their potential in treating neurodegenerative diseases. mdpi.comnih.gov

The collective evidence indicates that phthalides act on multiple targets to protect the brain during and after an ischemic event, making them a valuable class of compounds for the treatment of stroke and other neurological disorders. researchgate.netfrontiersin.org

Data Tables

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound Name Model System Key Findings Reference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (Compound 9o) LPS-induced RAW 264.7 cells; Adjuvant-induced rat arthritis model Potent inhibition of NO production (IC50 = 0.76 μM); Blocked NF-κB/MAPK pathway; Therapeutic effect in arthritis model. researchgate.net
3-(2,4-dihydroxyphenyl)this compound (Compound 5a) LPS-induced Bv.2 and RAW 264.7 cells Strong inhibition of NO production; Reduced expression of Il1b and Il6 cytokines. nih.gov
Phthalimide derivative (Compound IIh) LPS-induced RAW 264.7 cells Potent inhibitory activity on NO production (IC50 = 8.7 µg/mL); Down-regulated iNOS expression. researchgate.net

Table 2: Neuroprotective and Anti-Ischemic Stroke Activity of Phthalides

Compound Name Model System Key Findings Reference
3-n-butylthis compound (NBP) Clinical trials; Animal models of cerebral ischemia Approved for ischemic stroke treatment; Reduces oxidative damage, inflammation, and apoptosis; Improves mitochondrial function. nih.govresearchgate.netkarger.com
This compound derivative (CD21) Mouse model of ischemic stroke; Cultured microglial cells Attenuated ischemic brain injury and tPA-induced hemorrhagic transformation; Inhibited TLR4/NF-κB pathway. nih.govnih.gov
Ligustilide, Z-butylidenethis compound Glutamate-injured SH-SY5Y cells Significant neuroprotective effects against glutamate-induced neurotoxicity. nih.gov

Effects on the Central Nervous System

Phthalides have demonstrated various effects on the central nervous system (CNS), including anti-convulsant and neuroprotective activities. nih.govresearchgate.net One of the well-studied phthalides, dl-3-n-butylthis compound (NBP), has been shown to improve spatial learning and memory in animal models of vascular dementia. spandidos-publications.com Research suggests that NBP's beneficial effects are linked to the activation of specific signaling pathways and the suppression of autophagy-related protein expression. spandidos-publications.com The neuroprotective actions of certain this compound derivatives are associated with the resolution of neuroinflammation. nih.gov For instance, the this compound derivative CD21 has been shown to exert neuroprotective and anti-inflammatory effects, suggesting its potential for treating ischemic stroke. nih.gov

Role in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Phthalides have emerged as promising compounds in the research of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Glutamate-induced neuronal death is a factor in the development of these diseases, and certain phthalides have shown significant neuroprotective effects against it. nih.gov

In the context of Alzheimer's disease (AD), which is characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles, phthalides have shown potential as multi-target therapeutic agents. nih.govfrontiersin.org l-3-n-butylthis compound (l-NBP), an extract from celery seeds, has demonstrated neuroprotective effects in AD animal models. nih.gov Studies on triple-transgenic AD mice (3xTg-AD) revealed that l-NBP treatment significantly improved learning and spatial memory, reduced total cerebral Aβ plaque deposition, and lowered Aβ levels. nih.gov The mechanism appears to involve directing the processing of amyloid precursor protein (APP) toward a non-amyloidogenic pathway, thereby preventing Aβ formation. nih.gov Furthermore, l-NBP treatment has been found to reduce glial activation and oxidative stress, both of which are associated with Aβ plaque deposition. nih.gov

Another derivative, dl-3-n-butylthis compound (dl-NBP), has been studied in P301S transgenic mice, which model the tau pathology of AD. frontiersin.orgresearchgate.net Treatment with dl-NBP markedly reduced tau phosphorylation levels, improved memory and learning, and ameliorated synaptic deficits. frontiersin.org It also decreased the inflammatory response in these models. frontiersin.org Other research has identified novel this compound derivatives that act as multifunctional agents against AD by inhibiting monoamine oxidase B (MAO-B), Aβ aggregation, and oxidative stress. nih.gov

Regarding Parkinson's disease (PD), some phytocompounds with structures related to those being studied for neuroprotection, such as limonene, have shown the ability to attenuate locomotor deficits by inhibiting pathways that replicate PD's symptoms. mdpi.com

Inhibition of Platelet Aggregation

Phthalides and their derivatives possess notable antiplatelet aggregation properties. tandfonline.com They have been shown to selectively inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). tandfonline.comtandfonline.com

Research has demonstrated that certain this compound derivatives can significantly inhibit platelet aggregation. tandfonline.com For example, a chloro-substituted this compound, compound 14b, was found to be a potent inhibitor of AA-induced platelet aggregation. tandfonline.com The antiplatelet activity is influenced by the substituents on the this compound structure; for instance, smaller alkyl groups at the C-3 position and the absence of a hydroxyl group at the same position were found to be beneficial for antiplatelet aggregation activity. tandfonline.comtandfonline.com Phthalimide derivatives have also been shown to inhibit platelet aggregation induced by collagen and ADP. researchgate.net

The mechanism of action for some compounds involves direct interaction with platelet components. o-Phthalaldehyde has been found to inhibit ADP-induced platelet aggregation through the covalent modification of cysteine and lysine (B10760008) residues in platelet proteins. nih.gov More recently, naphthalimide derivatives have been identified as potent antiplatelet agents that selectively inhibit collagen-mediated platelet aggregation by acting as antagonists to the glycoprotein (B1211001) VI (GPVI) receptor, which prevents thrombus formation. frontiersin.org

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

Phthalides, particularly those isolated from plants of the Apiaceae family, exhibit a broad spectrum of antimicrobial activities. researchgate.netnih.gov These natural compounds have been studied for their potential against bacteria, fungi, and mycobacteria, making them attractive candidates for the development of new antimicrobial agents, especially in light of increasing drug resistance. nih.govresearchgate.net

Spectrum of Activity Against Pathogens

Phthalides have demonstrated inhibitory effects against a range of pathogenic microbes. Simple this compound derivatives generally show low to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, ligustilide has shown activity against Escherichia coli and Staphylococcus aureus. nih.gov A this compound derivative isolated from Levisticum officinale was active against S. aureus, E. coli, and vancomycin-resistant Enterococcus faecium. nih.gov 3-n-butylidenethis compound is reported to be active against a variety of bacteria including Bacillus cereus, Listeria monocytogenes, and several Vibrio species. researchgate.net

In addition to antibacterial properties, phthalides also possess antifungal activity. researchgate.net 3-n-butylidenethis compound showed potent activity against the plant pathogenic fungus Fusarium graminearum. nih.gov Other phthalides, such as 3-n-butylthis compound and sedanolide, have been effective against Candida yeasts. researchgate.net A newly identified this compound derivative, Cajanthalide B from Cajanus cajan, exhibited moderate antifungal activity against Cryptococcus neoformans, Candida albicans, and Malassezia furfur. nih.gov

Interactive Table: Antimicrobial Spectrum of Phthalides Click on headers to sort the data.

This compound CompoundPathogenTypeObserved ActivitySource
LigustilideEscherichia coliGram-negative BacteriaMIC = 4 mg/mL nih.gov
LigustilideStaphylococcus aureusGram-positive BacteriaMIC = 1 mg/mL nih.gov
(Z)-3-butylidenethis compoundStaphylococcus aureusGram-positive BacteriaActive (MIC = 16 µg/mL) nih.gov
(Z)-3-butylidenethis compoundEscherichia coliGram-negative BacteriaActive (MIC = 64 µg/mL) nih.gov
(Z)-3-butylidenethis compoundVancomycin-resistant Enterococcus faeciumGram-positive BacteriaActive (MIC = 128 µg/mL) nih.gov
3-n-butylidenethis compoundBacillus cereus, Listeria monocytogenes, Shigella flexneri, S. sonnei, Vibrio harvei, V. parahaemolyticus, V. vulnificusBacteriaReported as active researchgate.net
3-butylidenethis compound (3-BPH)Fusarium graminearumFungusEC50 = 14.35 µg/mL nih.gov
3-n-butylthis compoundCandida albicansFungusFungistatic (MIC80 = 128 µg/mL) researchgate.net
Cajanthalide BCryptococcus neoformans, Candida albicans, Malassezia furfurFungusModerate activity (MIC = 40 µg/mL) nih.gov

Anti-Tubercular Potential

Certain phthalides and their synthetic derivatives, such as phthalimides and phthalazinones, have shown potential as anti-tubercular agents. researchgate.net They have been evaluated for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis in humans, and Mycobacterium bovis. researchgate.netnih.gov

The development of new drugs is critical due to the emergence of multidrug-resistant tuberculosis strains. researchgate.netmdpi.com Synthesized phthalimide derivatives have been tested against Mycobacterium tuberculosis H37Rv, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL. nih.gov Further studies on phthalimide analogs have identified compounds with potent activity against tuberculosis (TB), with MIC values ranging from 0.49 to 7.81 µg/mL. nih.gov Similarly, a series of phthalazinones were synthesized and tested, with several compounds exhibiting significant growth inhibitory activity (MIC <100 μM) against M. tuberculosis. nih.gov The most active of these contained lipophilic and electron-withdrawing groups, with lead compounds showing MIC values as low as 1.6 μM. nih.gov

Interactive Table: Anti-Tubercular Activity of this compound Derivatives Click on headers to sort the data.

Compound ClassSpecific Compound/SeriesTarget OrganismMinimum Inhibitory Concentration (MIC)Source
Phthalimide DerivativeCompound 3cMycobacterium tuberculosis H37Rv3.9 µg/mL nih.gov
Phthalimide DerivativeCompound 3iMycobacterium tuberculosis H37Rv7.8 µg/mL nih.gov
Phthalimide DerivativeCompound 3lMycobacterium tuberculosis H37Rv5.0 µg/mL nih.gov
Phthalimide AnalogCompound 4gM. tuberculosis (RCMB 010126)0.49 - 7.81 µg/mL range for series nih.gov
Phthalimide DerivativeSulfathiazole derivativeMycobacterium tuberculosis H37RvSignificant activity at 0.01 mg/ml researchgate.net
Phthalazinone7-((2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-oneMycobacterium tuberculosis (mc2 6230)1.6 µM nih.gov
Phthalazinone4-tertbutylphthalazin-2(1H)-oneMycobacterium tuberculosis (mc2 6230)3 µM nih.gov
Phthalazinone7-nitro-phthalazin-1(2H)-oneMycobacterium tuberculosis (mc2 6230)3 µM nih.gov

Antitumor and Cytotoxic Activities

Phthalides have been recognized for their antitumor and cytotoxic activities against various human cancer cells. itu.edu.trnih.gov These compounds can reduce cell proliferation, induce apoptosis (programmed cell death), and inhibit metastasis. nih.gov

Several phthalides isolated from Angelicae Sinensis Radix were evaluated for their cytotoxic effects on A549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov Among them, riligustilide (B1679334) showed notable cytotoxicity against all three cell lines, with IC50 values of 13.82, 6.79, and 7.92 μM, respectively. nih.gov Further investigation into its mechanism revealed that riligustilide was able to arrest the cell cycle and induce apoptosis in HCT-8 cells. nih.gov Other phthalides, such as Z-ligustilide, have also been noted for their anti-tumor properties. researchgate.net The antitumor potential of phthalides and their derivatives makes them a subject of interest for developing plant-based compounds for cancer therapy. itu.edu.tr

Interactive Table: Cytotoxic Activity of Phthalides on Cancer Cell Lines Click on headers to sort the data.

This compound CompoundCancer Cell LineCancer TypeObserved Activity (IC50)Source
RiligustilideA549Lung13.82 µM nih.gov
RiligustilideHCT-8Colon6.79 µM nih.gov
RiligustilideHepG2Liver7.92 µM nih.gov
Tokinolide AA549, HCT-8, HepG2Lung, Colon, LiverLow cytotoxicity nih.gov
Tokinolide CA549, HCT-8, HepG2Lung, Colon, LiverLow cytotoxicity nih.gov
Z-ligustilideVariousGeneralAnti-tumor properties noted researchgate.net

Immunomodulatory Effects

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic inflammatory cytokine involved in the pathogenesis of various inflammatory and autoimmune diseases. mdpi.com The inhibition of TNF-α is a recognized therapeutic strategy for these conditions. mdpi.com this compound-related structures, such as thalidomide and its derivatives, are known for their immunomodulatory and anti-inflammatory effects, which are partly attributed to the inhibition of TNF-α production. nih.gov

Studies have shown that N-substituted phthalimides can inhibit TNF-α production in human leukemia THP-1 cells. nih.gov The mechanism may involve binding to specific proteins within the cells. nih.gov Thalidomide has been observed to decrease the peak-induced mRNA level of TNF-α in Langerhans cells and reduce TNF-α production by these cells. nih.gov This inhibitory action on TNF-α contributes to the therapeutic effects seen with this class of compounds in various inflammatory disorders. nih.gov

Enzyme Inhibition Studies

This compound analogues have been evaluated for their ability to inhibit various enzymes. A notable area of research is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov this compound is structurally related to other known MAO inhibitors like isatin (B1672199) and phthalimide. nih.gov

Research has demonstrated that C6-substituted phthalides can exhibit high binding affinities to both human MAO-A and MAO-B isoforms, with many showing specificity for MAO-B. nih.gov The inhibition is typically reversible and competitive. nih.gov This suggests that C6-substituted phthalides could serve as lead compounds for developing therapies for neurodegenerative disorders where MAO inhibition is beneficial. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of MAO-A and MAO-B by certain this compound analogues.

This compound AnalogueMAO-A IC50 (µM)MAO-B IC50 (µM)
Lowest Recorded 0.0960.0014
Data from a study on the inhibition of monoamine oxidase by this compound analogues. nih.gov

DNA Binding Interactions and Mechanisms

Some phthalate derivatives have been shown to interact with DNA primarily through groove binding. nih.gov This type of non-covalent interaction involves the fitting of a molecule into the minor or major grooves of the DNA double helix. esr.ie

Spectroscopic and Computational Analysis of DNA Interactions

The non-covalent binding of this compound derivatives to deoxyribonucleic acid (DNA) is a critical area of investigation for understanding their mechanisms of action. A combination of spectroscopic techniques and computational modeling provides detailed insights into these interactions, revealing binding modes, conformational changes, and the stability of the resulting complexes. nih.gov

Spectroscopic Analysis of DNA Binding

Spectroscopic methods are invaluable for characterizing the interactions between small molecules and DNA in solution. nih.gov Techniques such as UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism (CD) spectroscopy are employed to determine the nature of the binding and its effect on the structure of the DNA double helix. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to confirm the formation of a complex between a this compound derivative and DNA. mdpi.com Changes in the absorption spectrum of the molecule upon the addition of DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), are indicative of binding. Hypochromism often suggests an intercalative or groove-binding interaction that stabilizes the DNA helix. nih.govmdpi.com

By titrating a solution of the this compound derivative with increasing concentrations of calf thymus DNA (ct-DNA), researchers can calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. nih.gov For instance, studies on various phthalimide derivatives have reported binding constants that suggest a significant interaction with DNA. The stability of the complex can be influenced by substituents on the phthalimide structure; a derivative with three fluoride (B91410) substituents was found to form a more stable complex with ct-DNA compared to other analogs. nih.gov

Interactive Data Table: UV-Vis Spectroscopic Data for Phthalimide-DNA Interactions

CompoundBinding Constant (Kb) (M-1)Observed EffectReference
Phthalimide Derivative C (-CF3 group)1.28 × 104Hypochromism nih.gov
Phthalimide-Schiff Base 2a1.1 × 104Hypochromism nih.gov
Phthalimide-Schiff Base 2b1.0 × 104Hypochromism nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy offers another sensitive method for studying DNA binding. Many this compound derivatives are fluorescent, and changes in their emission intensity upon interaction with DNA can elucidate the binding mechanism. icrc.ac.ir Fluorescence quenching, a decrease in fluorescence intensity, is commonly observed and can occur through static or dynamic processes. nih.govatto-tec.com Static quenching implies the formation of a non-fluorescent ground-state complex between the molecule and DNA. nih.gov

Furthermore, competitive binding experiments using fluorescent probes like ethidium (B1194527) bromide (an intercalator) and Hoechst 33258 (a minor groove binder) can help determine the specific binding site. If a this compound derivative displaces Hoechst 33258 from the DNA minor groove, it suggests that the derivative itself binds at or near the same location. nih.gov The influence of ionic strength on the interaction can also be assessed; changes in fluorescence with varying salt concentrations can indicate the role of electrostatic forces in the binding process. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is used to detect conformational changes in the secondary structure of DNA upon ligand binding. nih.govnih.govcapes.gov.br The CD spectrum of DNA is sensitive to its helical structure. youtube.com The typical B-form DNA exhibits a positive band around 275 nm and a negative band around 245 nm. Significant changes in these bands upon the addition of a this compound derivative indicate that the compound perturbs the DNA conformation, which is a common feature of groove binding or intercalation. nih.govnih.gov Studies have shown that phthalimide-based compounds can induce such changes, confirming a direct interaction that alters the DNA structure. nih.gov

Computational Analysis of DNA Interactions

Molecular Docking

Molecular docking is a computational technique used to predict the most likely binding orientation of a ligand to a macromolecular target. ijpca.org Numerous studies have used this method to investigate how phthalimide derivatives fit within the DNA structure. nih.govnih.gov The results consistently show that many of these compounds preferentially bind to the minor groove of the DNA double helix. nih.govresearchgate.net This binding mode is characteristic of crescent-shaped molecules that can fit snugly into the narrow groove. beilstein-journals.orgnih.gov

Docking simulations can also identify the specific types of non-covalent interactions involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA base pairs. beilstein-journals.org For example, docking studies have identified interactions between N-substituted tetrabromophthalimide derivatives and the DNA dodecamer d(CGCGAATTCGCG)2, confirming a strong preference for the minor groove. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the stability and conformational dynamics of the ligand-DNA complex over time. ijpca.org By simulating the movements of atoms in the complex, MD can validate the stability of the binding mode predicted by molecular docking. These simulations can confirm that the this compound derivative remains stably associated with the DNA minor groove throughout the simulation period.

The combination of docking and MD simulations offers a powerful approach to understanding the structural basis of DNA recognition by this compound derivatives, corroborating the findings from spectroscopic experiments. nih.gov

Interactive Data Table: Computational Analysis of Phthalimide-DNA Interactions

Compound/Derivative ClassPredicted Binding SiteKey InteractionsComputational MethodReference
N-substituted tetrabromophthalimidesMinor Groove of d(CGCGAATTCGCG)2Not specifiedMolecular Docking researchgate.net
Phthalimide-Schiff BasesMinor GrooveHydrogen bonding, van der WaalsMolecular Docking nih.gov
Four Phthalimide Analogs (A, B, C, D)Minor GrooveNot specifiedMolecular Docking nih.gov
4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dioneQo site of cytochrome bc1 complexHydrogen bonding, hydrophobic interactionsMolecular Docking acs.org

Medicinal Chemistry and Drug Discovery Applications of Phthalides

Phthalides as Privileged Scaffolds in Drug Development

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fruitful starting point for drug discovery. researchgate.net The phthalide structure fits this description due to its combination of a rigid aromatic ring and a reactive lactone ring, which provides a unique three-dimensional arrangement of atoms and functional groups for interaction with various biological macromolecules. rsc.org

Phthalides are found in a wide array of natural products demonstrating diverse biological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects, which validates the scaffold's biological relevance. nih.govresearchgate.netitu.edu.tr The fundamental 1(3H)-isobenzofuranone core can be substituted at multiple positions, particularly at the C3 position and on the aromatic ring, allowing for the creation of large, diverse chemical libraries. rsc.org This synthetic tractability enables chemists to systematically modify the scaffold to optimize interactions with specific targets, enhancing potency and selectivity. The related phthalimide (B116566) scaffold (an isoindoline-1,3-dione) is also widely recognized as a privileged structure in medicinal chemistry, known for its ability to form hydrogen bonds and engage in hydrophobic interactions, further underscoring the utility of this general structural class in drug design. researchgate.netucl.ac.ukresearchgate.net

Lead Compound Identification and Optimization from this compound Scaffolds

Lead identification is the process of finding chemical compounds that exhibit a desired biological activity, which then serve as the starting point for drug development. youtube.com Natural products are a rich source of lead compounds, and many biologically active phthalides have been identified directly from plants and fungi. nih.govresearchgate.net Once a lead compound, such as a naturally occurring this compound, is identified, the process of lead optimization begins. This iterative cycle involves designing, synthesizing, and testing new analogues to improve the compound's properties. youtube.com

The primary goals of lead optimization are to enhance:

Potency and Efficacy: Increasing the compound's activity at its target.

Selectivity: Minimizing activity at other targets to reduce potential side effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure the drug can reach its target in the body.

Structural modifications are key to this process. For the this compound scaffold, chemists can modify various positions to fine-tune its properties. rsc.orgyoutube.com For example, altering the substituent at the C3 position can significantly impact biological activity, while modifications to the aromatic ring can influence metabolic stability and solubility. nih.govnih.gov This process relies on establishing a Structure-Activity Relationship (SAR), which links specific structural changes to their effects on the compound's biological and physicochemical properties. youtube.com Through cycles of synthesis and in vitro and in vivo testing, a lead compound from the this compound class can be refined into a clinical candidate. youtube.comyoutube.com

Development of this compound-Containing Pharmaceutical Agents (e.g., N-Butylthis compound, Mycophenolic Acid)

The utility of the this compound scaffold is exemplified by the successful development of several pharmaceutical agents.

N-Butylthis compound (NBP) , a compound originally identified in celery seed oil, has been developed and approved in China for the treatment of ischemic stroke. rsc.orgjwatch.org Its development showcases the path from a natural product to a clinically used drug. Research has shown that NBP exerts neuroprotective effects through multiple mechanisms, including improving microcirculation and inhibiting neuronal apoptosis. nih.gov

Mycophenolic Acid (MPA) is another prominent drug built upon a this compound core. researchgate.netbohrium.com First isolated from the fungus Penicillium brevicompactum, MPA is a potent immunosuppressant. researchgate.netwikipedia.org It functions as a reversible, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. wikipedia.orgdrugbank.comclinpgx.org Because lymphocytes are highly dependent on this pathway for their proliferation, MPA has a potent cytostatic effect on T- and B-lymphocytes. wikipedia.orgdrugbank.comnih.gov To improve its bioavailability, the prodrug Mycophenolate Mofetil (MMF) was developed, which is rapidly converted to the active MPA in the body. nih.govnih.gov MPA is widely used in combination with other drugs to prevent organ rejection in transplant patients. wikipedia.orgdrugbank.com

Table 1: Key this compound-Containing Pharmaceutical Agents
Compound NameChemical StructureOriginPrimary Therapeutic AreaMechanism of Action (Simplified)
N-Butylthis compound (NBP)N-Butylthis compound StructureNatural (Celery Seed Oil) / SyntheticIschemic StrokeMulti-target neuroprotection (e.g., improves microcirculation) nih.gov
Mycophenolic Acid (MPA)Mycophenolic Acid StructureNatural (Fungus: Penicillium species)Immunosuppression (Organ Transplant)Inhibits inosine monophosphate dehydrogenase (IMPDH) wikipedia.orgdrugbank.com
Mycophenolate Mofetil (MMF)Mycophenolate Mofetil StructureSemi-synthetic (Prodrug of MPA)Immunosuppression (Organ Transplant)Prodrug, rapidly converted to active Mycophenolic Acid nih.gov

Translational Research and Clinical Implications

Translational research is the process of "translating" findings from basic science into clinical applications to improve human health. This "bench-to-bedside" approach is critical for turning promising compounds into effective therapies. The development of N-butylthis compound (NBP) serves as a clear example of translational research for a this compound-based compound.

The journey of NBP began with its identification from a natural source and preclinical studies in animal models that suggested it had neuroprotective effects. jwatch.org This foundational research led to its evaluation in human clinical trials. A notable multicenter, double-blind, randomized clinical trial in China assessed the efficacy and safety of NBP in patients with acute ischemic stroke who were also receiving standard reperfusion therapy. nih.gov The results of this trial showed that patients treated with NBP had a significantly higher proportion of favorable functional outcomes at 90 days compared to those who received a placebo. jwatch.orgnih.gov2minutemedicine.com Further clinical trials have continued to explore its use, for instance in treating ischemic post-stroke aphasia, where it was found to promote recovery by potentially increasing levels of certain neurotransmitters. nih.gov Ongoing trials are also investigating its potential for improving neurological prognosis in patients after cardiac arrest. clinicaltrials.gov These studies demonstrate the successful translation of a this compound derivative from laboratory discovery to clinical use, with direct implications for patient care in neurology.

This compound-Based Proteolysis-Targeting Chimaeras (PROTACs) and Molecular Glues

In recent years, targeted protein degradation has emerged as a revolutionary therapeutic strategy. Two key technologies in this area are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.govbiorxiv.org

Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not normally be recognized, leading to its degradation. biochempeg.comnih.govacs.org

While the prompt specifies this compound-based degraders, the most prominent and clinically advanced examples in this field are based on the closely related phthalimide scaffold. The immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, are the quintessential examples of molecular glues. biochempeg.comnih.govdrughunter.com Their mechanism of action involves binding to the E3 ligase cereblon (CRBN). nih.govnih.gov This binding alters the surface of CRBN, creating a novel interface that can now recognize and bind to "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells. nih.govannualreviews.org This induced interaction results in the ubiquitination and degradation of these transcription factors, which is key to the drugs' therapeutic effects. nih.gov The phthalimide moiety is also widely used as the E3 ligase-recruiting ligand in the design of many PROTACs. acs.orgnih.gov

Although research into degraders based on the this compound core itself is not as established, the success of the phthalimide scaffold highlights the potential of small molecules derived from privileged frameworks to be repurposed for novel therapeutic modalities like targeted protein degradation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic arrangement within a this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules like phthalides. emerypharma.comslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain comprehensive structural insights. emerypharma.comchemrxiv.org

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR are fundamental 1D techniques. nih.gov ¹H NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. emerypharma.com For phthalides, characteristic signals can be observed for the aromatic protons and the protons on the lactone ring. The chemical shift, splitting pattern (multiplicity), and integration of these signals are key parameters for structural assignment. emerypharma.com ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These 2D techniques are invaluable for assembling the complete molecular structure of complex phthalides. researchgate.net

In some cases, quantum mechanical calculations are used alongside experimental NMR data to confirm the structure of novel this compound analogs. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table is interactive. Column headers can be clicked to sort the data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 - 125.7
C2 - 146.5
C3 5.33 69.7
C4 7.92 129.1
C5 7.54 125.7
C6 7.71 134.1
C7 7.54 122.1

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Various MS techniques are employed in this compound research.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like many phthalates. restek.comoregonstate.educore.ac.ukrsc.org In GC-MS, the sample is first separated by gas chromatography and then detected by a mass spectrometer. oup.com It is a simple, fast, and inexpensive method that provides valuable mass spectral information for identification. restek.com However, structural similarities among phthalates can sometimes make identification and quantification challenging, as many share common fragment ions. restek.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of phthalides and their metabolites, particularly in complex matrices. nih.govdphen1.comfrontiersin.orgmdpi.com UHPLC provides efficient separation of compounds, and tandem mass spectrometry (MS/MS) allows for specific detection and quantification. mdpi.com In MS/MS, a precursor ion is selected and fragmented to produce product ions, creating a unique fragmentation pattern that can be used for identification. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ESI is a soft ionization technique that often produces intact molecular ions, making it suitable for determining the molecular weight of phthalides. The high resolution allows for the differentiation of compounds with very similar masses. The fragmentation pathways of this compound derivatives can be investigated using ESI-QTOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry). researchgate.net

Table 2: Common Mass Spectrometry Techniques in this compound Analysis This table is interactive. Column headers can be clicked to sort the data.

Technique Ionization Method Key Application
GC-MS Electron Ionization (EI) Analysis of volatile and semi-volatile phthalates
UHPLC-MS/MS Electrospray Ionization (ESI) Sensitive and selective analysis in complex matrices

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. acs.org For phthalides, the aromatic ring and the carbonyl group of the lactone are the primary chromophores that absorb UV light. The UV-Vis spectrum of a this compound typically shows characteristic absorption maxima that can be used for identification and quantification. For example, phthalic acid exhibits absorption maxima at 200 nm, 226 nm, and 276 nm. sielc.com The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netrsc.orgnih.gov The IR spectrum of a this compound will show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring and the C-O stretching vibrations. The aromatic ring also gives rise to specific absorption bands. For phthalates, a strong absorbance band around 741 cm⁻¹ is characteristic of the ortho-substituted aromatic group. hpst.cz Doublet bands at approximately 1601 cm⁻¹ and 1581 cm⁻¹ are due to the aromatic ring quadrant stretching vibration. hpst.cz

Chromatographic Methods for Analysis and Purification

Chromatographic methods are essential for separating phthalides from complex mixtures and for their purification. nih.govresearchgate.netcdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of phthalides. oup.comgovst.edu Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase such as a mixture of methanol and water. govst.edu Detection is often achieved using a UV detector set at a wavelength where the this compound absorbs strongly. govst.edu

Gas Chromatography (GC): As mentioned earlier, GC is a primary technique for the analysis of volatile phthalates. restek.comoregonstate.educore.ac.uk Different stationary phases can be used to optimize the separation of various this compound isomers. restek.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for the qualitative analysis of phthalides and for monitoring the progress of reactions. oup.com It can also be used for preparative separations on a small scale.

Table 3: Chromatographic Methods for this compound Research This table is interactive. Column headers can be clicked to sort the data.

Method Principle Application
HPLC Partitioning between a liquid mobile phase and a solid stationary phase Separation, quantification, and purification
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase Analysis of volatile phthalides

Future Perspectives and Research Challenges in Phthalide Chemistry and Biology

Exploration of Novel Phthalide Architectures

The fundamental this compound structure, a fusion of a benzene (B151609) ring and a γ-lactone, serves as a versatile scaffold for chemical innovation. rsc.org Future research is increasingly focused on moving beyond the more than 180 known naturally occurring phthalides to design and synthesize entirely new molecular architectures with enhanced or novel biological activities. rsc.org

One promising strategy involves using the this compound moiety as a building block for more complex molecules through divergent oriented synthesis. nih.gov This approach allows for the creation of extensive libraries of novel compounds for biological screening. rsc.org Researchers are also employing pharmacophore-combination and homologous derivatization strategies. For instance, novel this compound derivatives bearing arylhydrazine and acylthiourea skeletons have been synthesized, demonstrating excellent and broad-spectrum fungicidal activities. nih.gov

The discovery of new, complex phthalides in nature, such as trimeric phthalides like triangeliphthalides and neophthalides with unique skeletons, continues to inspire synthetic chemists. nih.gov These natural products provide blueprints for developing new synthetic methodologies aimed at creating molecules with broader substrate scope and higher stereoselectivities. rsc.org The ongoing exploration of phthalides from varied natural sources, including endophytic fungi, also yields novel structures; for example, rhytidhylides A and B were recently isolated from the fungus Rhytidhysteron sp. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action

A significant challenge in this compound research is that while a wide array of pharmacological effects have been documented, the precise molecular mechanisms underlying these activities often remain unclear. nih.gov A deeper understanding of how phthalides interact with biological systems at the molecular level is essential for their transition from promising compounds to rationally designed therapeutic agents. nih.govnih.gov

Future investigations must focus on identifying the specific cellular and molecular targets of bioactive phthalides. nih.gov Preliminary mechanistic studies have provided some insights. For example, a novel antifungal this compound-arylhydrazine derivative, compound 1e, was found to exert its effect by compromising the permeability of the fungal cell membrane and inhibiting both spore formation and germination. nih.gov

However, for many other reported activities, such as the anti-inflammatory, cytotoxic, and neuroprotective effects, the specific protein interactions and signaling pathways are yet to be fully elucidated. nih.govresearchgate.net Advanced techniques in chemical biology and proteomics will be instrumental in identifying direct binding partners and understanding the downstream consequences of these interactions, paving the way for mechanism-based drug development.

Development of this compound-Based Therapeutics for Emerging Diseases

The 21st century has been marked by the emergence of numerous infectious diseases, highlighting a critical need for proactive research into new therapeutics. researchgate.net The broad spectrum of biological activities reported for phthalides, including potent antibacterial and antifungal properties, makes them attractive candidates for development against emerging and drug-resistant pathogens. nih.govresearchgate.net

A compelling area of research is the application of phthalides against challenging bacterial infections. For instance, new this compound derivatives isolated from fungi have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections with limited treatment options. nih.gov Furthermore, certain phthalides have shown potential in addressing viral threats. The natural product fuscinarin, for example, acts as a human CCR5 antagonist, a mechanism used to block the entry of HIV into host cells, showing promise for anti-HIV-1 drug development. rsc.orgacs.orgacs.org The inherent bioactivity of the this compound scaffold suggests that it could be a valuable starting point for creating new drugs to combat a range of diseases for which effective treatments are urgently needed.

Addressing Contamination Concerns in Natural this compound Isolation and Characterization

The extraction and isolation of phthalides from natural sources like plants and fungi is a foundational step for both chemical and biological studies. rsc.org A significant practical challenge in this process is ensuring the purity and structural integrity of the isolated compounds. rsc.org The methods used for pre-washing, grinding, and drying the source material, as well as the choice of extraction solvent, are critical and must be carefully selected based on the specific nature of the target this compound to prevent its degradation. rsc.org

Advancements in Stereoselective Synthesis of Complex Phthalides

Many of the most biologically potent phthalides are chiral, with their pharmacological activity being highly dependent on their specific three-dimensional arrangement (stereochemistry). acs.org Consequently, a major focus of modern organic chemistry is the development of synthetic methods that can selectively produce a single desired enantiomer of a complex this compound. rsc.org Such stereoselective synthesis is crucial for producing enantiopure compounds for clinical evaluation and for studying structure-activity relationships. acs.orgnih.gov

Significant progress has been made in developing sophisticated catalytic systems to achieve this goal. Recent advancements include:

Rhodium(III)-catalyzed synthesis : A method for the regio- and stereoselective synthesis of disubstituted E-phthalides from aryl acids and allenes. nih.gov

Iridium(I)-catalyzed hydrogenation : The use of a novel spiro-phosphine-oxazoline ligand with an iridium catalyst to achieve asymmetric hydrogenation of 3-alkylidenephthalides, yielding chiral products with up to 98% enantiomeric excess. nih.gov

Rhodium/Hafnium cocatalysis : A dual-catalyst system that facilitates the asymmetric hydrogenation of 3-ylidenephthalides using water as the hydrogen source, providing a green and efficient route to a wide range of chiral 3-substituted phthalides with excellent enantioselectivities. acs.orgacs.org

These cutting-edge methodologies are essential for creating libraries of structurally complex and stereochemically pure phthalides, which will accelerate the discovery and development of new this compound-based drugs. rsc.org

MethodCatalyst SystemSubstrateProductKey Feature
Asymmetric HydrogenationIr(I) with SpinPHOX ligand3-Alkyl/arylidenephthalides3-Substituted chiral phthalidesAdmirable enantiomeric excesses (up to 98% ee)
C-H Bond AnnulationRhodium(III)Aryl acids and allenesDisubstituted E-phthalidesHigh regio- and stereoselectivity
Asymmetric HydrogenationRh/Hf cocatalytic system3-YlidenephthalidesChiral 3-substituted phthalidesUses water as a hydrogen source; excellent enantioselectivities
Catalytic Asymmetric 1,2-AdditionChiral phosphoramide (B1221513) ligand–Zn(II) complexMethyl 2-formylbenzoates and organozinc reagentsChiral 3-substituted phthalidesGood enantioselectivities (up to 89% ee)

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of phthalides in plant extracts using chromatographic techniques?

  • Methodological Answer : Phthalide quantification typically employs UHPLC-MS/MS with multiple reaction monitoring (MRM) for selectivity. Key validation parameters include:

  • Linearity (R² ≥ 0.99 for calibration curves),
  • Precision (intra-day and inter-day RSD < 5%),
  • Recovery rates (80–120%),
  • Limits of detection (LOD) and quantification (LOQ) (e.g., LOD < 0.1 ng/mL).
    Example: Six phthalides in Angelica sinensis were quantified using optimized MRM transitions, with validation confirming method robustness .

Q. What experimental protocols are recommended for isolating this compound derivatives from natural sources?

  • Methodological Answer : Isolation involves:

  • Solvent extraction (e.g., ethanol or hexane for non-polar phthalides),
  • Column chromatography (silica gel or Sephadex LH-20),
  • HPLC purification with UV detection (e.g., 254 nm for aromatic rings).
  • Structural confirmation via ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS).
    Example: this compound derivatives from Cnidium officinale were isolated and characterized using NMR, with purity confirmed by HPLC .

Advanced Research Questions

Q. How can transcriptomic data be leveraged to identify enzymes involved in this compound biosynthesis?

  • Methodological Answer :

  • High-throughput RNA sequencing (Illumina MiSeq) identifies candidate genes (e.g., cytochrome P450s, transferases).
  • qRT-PCR validates gene expression levels in tissues with high this compound content.
  • Prokaryotic expression systems test enzyme activity (e.g., heterologous expression in E. coli).
    Example: Transcriptome analysis of Angelica sinensis roots linked upregulated genes (e.g., AS12743) to this compound accumulation .

Q. What statistical approaches resolve contradictions in this compound bioactivity studies (e.g., inhibitory effects)?

  • Methodological Answer :

  • Dose-response analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Lineweaver-Burk plots distinguish competitive vs. noncompetitive inhibition (e.g., compound 2 from C. officinale showed noncompetitive inhibition of pancreatic lipase, IC₅₀ = 86.4 µM) .
  • Multivariate analysis (ANOVA, Tukey’s HSD) accounts for variability in biological replicates.

Q. How can researchers model structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., pancreatic lipase).
  • QSAR models correlate substituent effects (e.g., hydroxylation reduces activity; double bonds enhance inhibition) .
  • In vitro assays validate predictions (e.g., enzyme inhibition assays at 100 µM).

Data Reporting & Reproducibility

Q. What metadata should accompany this compound datasets to ensure reproducibility?

  • Methodological Answer :

  • Instrument parameters : Column type, mobile phase gradients, MS ionization mode.
  • Sample metadata : Plant accession codes, extraction solvents, storage conditions.
  • Statistical outputs : Raw p-values, confidence intervals, effect sizes.
    Example: Supplementary Tables S2 (this compound content) and S3 (MRM parameters) in Angelica sinensis studies provided full transparency .

Q. How should researchers address discrepancies in this compound stability during storage?

  • Methodological Answer :

  • Accelerated stability studies : Monitor degradation at 40°C/75% RH over 30 days.
  • Light sensitivity tests : Compare this compound recovery in amber vs. clear vials.
  • LC-MS/MS stability-indicating assays detect degradation products.

Ethical & Experimental Design Considerations

Q. What ethical guidelines apply to pharmacological studies of phthalides in animal models?

  • Methodological Answer :

  • IACUC approval for dosing protocols (e.g., 5–20 mg/kg phthalides in rodents).
  • Negative controls : Administer vehicle (e.g., 1% DMSO) to isolate compound effects .
  • 3Rs principle : Minimize animal use via in silico or cell-based screens first.

Tables for Key Methodological Parameters

Table 1: Validation Parameters for UHPLC-MS/MS this compound Quantification

ParameterRequirementExample Value (Ligustilide)
Linearity (R²)≥ 0.990.998
LOD (ng/mL)< 0.10.05
LOQ (ng/mL)< 0.50.2
Intra-day RSD< 5%3.1%
Inter-day RSD< 5%4.7%
Recovery Rate80–120%98.5%

Table 2: Inhibitory Activity of this compound Derivatives (100 µM)

CompoundTarget Enzyme% InhibitionInhibition Type
2Pancreatic lipase56%Noncompetitive
5Pancreatic lipase13%Competitive

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.